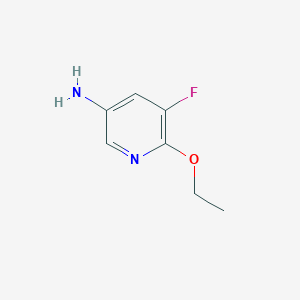

6-Ethoxy-5-fluoropyridin-3-amine

描述

Significance of Pyridine (B92270) Scaffolds in Drug Discovery and Development

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs. tulane.edursc.org Its presence is associated with a diverse range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, bioavailability, and interaction with biological targets. researchgate.net The versatility of the pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. dovepress.com

A wide variety of pharmaceuticals are built upon the pyridine framework, demonstrating its broad therapeutic applicability. Notable examples include:

Isoniazid (B1672263): A primary drug used in the treatment of tuberculosis. nih.govsarchemlabs.com

Nifedipine: A calcium channel blocker for managing hypertension and angina. sarchemlabs.com

Abiraterone: An anticancer agent for the treatment of prostate cancer. nih.gov

Crizotinib: A kinase inhibitor used in cancer therapy. tulane.edu

Role of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into a drug molecule can dramatically alter its properties in a beneficial manner. acs.org Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of a molecule without significantly increasing its steric bulk. mdpi.comacs.org

Key advantages of fluorine substitution include:

Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation, prolonging the drug's half-life in the body. mdpi.com

Increased Binding Affinity: Fluorine can form favorable interactions with protein targets, leading to enhanced potency. acs.orgnih.gov

Improved Membrane Permeability: The strategic placement of fluorine can alter a molecule's lipophilicity, which can in turn improve its ability to cross cell membranes. chemxyne.com

Modulation of pKa: Fluorine's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, affecting the drug's ionization state and solubility. acs.org

Overview of Pyridin-3-amine Derivatives as Synthetic Intermediates

Pyridin-3-amine, also known as 3-aminopyridine (B143674), and its derivatives are valuable building blocks in organic synthesis. nbinno.comresearchgate.net The amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. researchgate.net These derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net The versatility of pyridin-3-amine derivatives stems from the reactivity of both the amino group and the pyridine ring itself, enabling the creation of diverse chemical libraries for drug discovery screening.

Historical Context of Related Pyridine-Based Pharmaceuticals

The use of pyridine-based compounds in medicine has a long history. The initial discovery and isolation of pyridine from coal tar in the 19th century paved the way for its exploration as a chemical scaffold. rsc.org Early examples of pyridine-containing drugs include nicotinic acid (niacin), a form of vitamin B3, which was identified as a treatment for pellagra. The development of synthetic pyridine derivatives in the 20th century led to the discovery of a multitude of important medicines. For instance, the simple derivative isoniazid became a cornerstone of tuberculosis therapy in the mid-20th century. nih.govsarchemlabs.com The subsequent decades have witnessed a continuous expansion of pyridine-based pharmaceuticals, with an increasing number of approved drugs featuring this versatile heterocycle. rsc.org This historical success has solidified the pyridine scaffold as a highly valuable and enduring structural motif in the field of medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-ethoxy-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCNUMGMBSFODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716974 | |

| Record name | 6-Ethoxy-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-67-4 | |

| Record name | 6-Ethoxy-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Ethoxy 5 Fluoropyridin 3 Amine

Established Synthetic Pathways for the Pyridine (B92270) Core

The construction of the polysubstituted pyridine ring is a critical first step in the synthesis of 6-ethoxy-5-fluoropyridin-3-amine. Various methods for the regioselective functionalization of pyridines have been developed, often starting from readily available precursors.

Regioselective Functionalization Approaches

A common strategy for the synthesis of specifically substituted pyridines involves the modification of an existing pyridine ring. This can be achieved through a series of electrophilic or nucleophilic substitution reactions, where the position of the incoming substituent is directed by the existing groups on the ring.

One potential pathway begins with a readily available dihalopyridine, such as 2,3-dichloro-5-nitropyridine. The chlorine atoms at positions 2 and 3 exhibit different reactivities, allowing for sequential and regioselective substitution. The nitro group at position 5 is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Alternatively, a pathway could commence from a pre-functionalized aminopyridine. For instance, starting with 3-aminopyridine (B143674), one could introduce the fluoro and ethoxy groups in subsequent steps. The amino group can be protected to prevent unwanted side reactions during the introduction of other functionalities.

Reaction Conditions and Optimization for Yield and Purity

The efficiency of the synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing the yield and purity of the desired product.

For instance, in a multi-step synthesis, the purification of intermediates at each stage is essential to prevent the accumulation of impurities. Techniques such as column chromatography, recrystallization, and distillation are commonly employed for this purpose. The progress of each reaction is typically monitored using analytical techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

The following table provides an overview of typical reaction conditions that could be adapted for the synthesis of a substituted pyridine core relevant to this compound.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitration | 2,6-Dichloropyridine | HNO₃, H₂SO₄ | - | 100 | 5 | 85 |

| Amination | 2,6-Dichloro-3-nitropyridine | NH₃ (aq) | Ethanol | 150 | 12 | 70 |

| Ethoxylation | 2-Chloro-6-amino-3-nitropyridine | NaOEt | Ethanol | Reflux | 6 | 90 |

| Reduction | 6-Ethoxy-3-nitro-pyridin-2-amine | H₂, Pd/C | Methanol | Room Temp | 4 | 95 |

This is a representative table based on similar transformations and not the specific synthesis of the target compound.

Synthesis of the Ethoxy Moiety

The introduction of the ethoxy group at the 6-position of the pyridine ring is a key transformation. This is typically achieved through an etherification reaction.

Etherification Reactions and Precursors

The Williamson ether synthesis is a widely used and effective method for preparing ethers. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In the context of synthesizing this compound, a potential precursor would be a pyridine derivative with a leaving group, such as a chlorine or bromine atom, at the 6-position. This precursor would then be treated with sodium ethoxide.

Another approach involves the etherification of a hydroxypyridine derivative. If a 6-hydroxy-5-fluoropyridin-3-amine intermediate can be synthesized, it can be converted to the corresponding ethoxy derivative by reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Selective Alkylation Strategies

To ensure that the ethoxy group is introduced selectively at the desired position, the choice of starting material and reaction conditions is critical. If the pyridine ring contains multiple potential sites for alkylation, protecting groups may be necessary to block reactive sites other than the target position.

For example, if starting with a molecule containing both an amino and a hydroxyl group, the more nucleophilic amino group would likely need to be protected before proceeding with the etherification of the hydroxyl group. Common protecting groups for amines include acetyl (Ac) or tert-butyloxycarbonyl (Boc) groups, which can be removed under specific conditions later in the synthesis.

Introduction of the Fluorine Atom

The incorporation of a fluorine atom at the 5-position of the pyridine ring can be accomplished through several methods, including nucleophilic aromatic substitution or electrophilic fluorination.

One of the most common methods for introducing a fluorine atom onto an aromatic ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. For the synthesis of this compound, a precursor with a suitable leaving group at the 5-position could be treated with a fluoride source, such as potassium fluoride or cesium fluoride.

Alternatively, electrophilic fluorination can be employed. This method involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. The regioselectivity of electrophilic fluorination is influenced by the electronic properties of the substituents already present on the pyridine ring.

The Balz-Schiemann reaction is another classical method for introducing fluorine. This involves the diazotization of an amino group to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate (BF₄⁻), to yield the corresponding fluoro derivative.

Electrophilic and Nucleophilic Fluorination Techniques

The introduction of a fluorine atom onto the pyridine ring is a critical step in the synthesis of this compound and can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich pyridine precursor with an electrophilic fluorine source. Reagents containing a nitrogen-fluorine bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly employed due to their relative stability and safety. wikipedia.org For the synthesis of the target molecule, a potential precursor would be 6-ethoxypyridin-3-amine. The electron-donating nature of the ethoxy and amino groups would activate the pyridine ring towards electrophilic attack. The reaction mechanism is believed to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

A general representation of electrophilic fluorination is shown below:

6-ethoxypyridin-3-amine + Electrophilic Fluorinating Agent → this compound

Nucleophilic Fluorination: In contrast, nucleophilic fluorination involves the displacement of a suitable leaving group on the pyridine ring by a fluoride ion. This method is particularly effective for pyridine rings substituted with electron-withdrawing groups. A potential synthetic route could start from a precursor such as 6-ethoxy-5-halopyridin-3-amine (where halo = Cl, Br), where the halogen atom is displaced by fluoride.

Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF), often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

A representative reaction for nucleophilic fluorination is as follows:

6-ethoxy-5-halopyridin-3-amine + Fluoride Source → this compound

| Fluorination Method | Reagent Example | Substrate Example (Analogous) | Product (Analogous) | Yield (%) | Reference |

| Electrophilic | Selectfluor® | Imidazo[1,2-a]pyridines | 3-Fluoroimidazo[1,2-a]pyridines | Moderate to Good | acs.org |

| Nucleophilic | KF | 2-Fluoropyridine | 2-Aminopyridine (B139424) (amination) | High | researchgate.net |

Stereochemical Considerations in Fluorine Incorporation

For the specific molecule this compound, there are no chiral centers, and therefore, no stereoisomers to consider. However, the regioselectivity of the fluorination step is a critical consideration. The position of the incoming fluorine atom is directed by the existing substituents on the pyridine ring.

In the case of electrophilic fluorination of a 6-ethoxy-3-aminopyridine precursor, the ethoxy and amino groups, being ortho-, para-directing, would influence the position of fluorination. The fluorine atom would preferentially substitute at the C5 position, which is ortho to the activating ethoxy group and para to the amino group, leading to the desired product.

For nucleophilic aromatic substitution, the regioselectivity is determined by the position of the leaving group on the starting material. Therefore, to synthesize this compound via this route, one would need to start with a precursor having a leaving group at the 5-position.

Amination at the 3-Position

The introduction of the amino group at the 3-position of the pyridine ring is another key synthetic transformation. This can be accomplished through various methods, including reductive amination and direct amination.

Reductive Amination Protocols

Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate from a carbonyl compound, followed by its reduction to an amine. In the context of synthesizing this compound, a potential precursor would be 6-ethoxy-5-fluoropyridin-3-one. This ketone can be reacted with an ammonia (B1221849) source to form an enamine, which is then reduced to the target amine.

Various reducing agents can be employed for the reduction step, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

A generalized scheme for reductive amination is:

6-ethoxy-5-fluoropyridin-3-one + NH₃ → [Intermediate Enamine] --(Reduction)--> this compound

| Starting Material (Analogous) | Reagents | Product (Analogous) | Yield (%) | Reference |

| 3-Fluoro-4-pyridine carboxylic acid ethyl ester | Anhydrous methanol, Ammonia | 3-Fluoro-4-pyridine carboxamide | 87 | google.com |

Direct Amination Methodologies

Direct amination involves the direct introduction of an amino group onto the pyridine ring. One classical method is the Chichibabin reaction, which typically introduces an amino group at the 2- or 4-position of the pyridine ring using sodium amide. However, for amination at the 3-position, alternative strategies are required.

A plausible route for direct amination to form this compound would involve starting with a 6-ethoxy-5-fluoropyridine that has a suitable leaving group at the 3-position, such as a halogen. This can then undergo nucleophilic aromatic substitution with an ammonia equivalent.

Another approach is the Hofmann rearrangement of a carboxamide. For instance, 5-fluoro-6-ethoxynicotinamide could be treated with a reagent like bromine in the presence of a base to yield the desired 3-amino product. A similar transformation has been reported for the synthesis of 3-amino-5-fluoropyridine from 5-fluoronicotinamide. chemicalbook.com

| Starting Material (Analogous) | Reagents | Product (Analogous) | Yield (%) | Reference |

| 5-Fluoronicotinamide | Bromine, Sodium hydroxide, Water | 3-Amino-5-fluoropyridine | 87.2 | chemicalbook.com |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free or Environmentally Benign Solvent Reactions

One of the key principles of green chemistry is the use of safer solvents. For the synthesis of fluorinated aminopyridines, researchers have explored the use of environmentally benign solvents like water. For instance, a base-promoted selective amination of polyhalogenated pyridines has been developed using water as the solvent, offering a more sustainable alternative to traditional organic solvents. acs.org

Furthermore, multi-component reactions (MCRs) in environmentally benign solvents represent an efficient and sustainable approach. An efficient one-pot procedure for the synthesis of fluorinated 2-aminopyridines has been developed, highlighting the potential for green synthetic routes. rsc.orgrsc.org While not directly applied to the target molecule, these methodologies suggest that the synthesis of this compound could be adapted to incorporate greener solvents and reaction conditions.

| Green Chemistry Approach | Solvent | Key Feature | Reference |

| Selective Amination | Water | Avoids organic solvents | acs.org |

| Multi-component Reaction | Not specified | One-pot synthesis, high efficiency | rsc.orgrsc.org |

Catalyst Development for Sustainable Synthesis

While the classical synthesis of this compound relies on stoichiometric reagents like iron powder for the reduction step, modern synthetic chemistry is increasingly focused on the development of catalytic and more sustainable methods. For the reduction of nitroarenes to anilines, a key transformation in this synthesis, several catalytic systems have been developed that offer environmental and efficiency benefits over traditional methods.

One of the most prominent areas of research is the use of catalytic hydrogenation. This involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. These catalytic systems are highly efficient, often requiring only a small amount of catalyst, and the by-product is water, making it a much greener alternative to the Béchamp reduction which produces large amounts of iron oxide waste.

For the synthesis of structurally similar aminopyridines, transfer hydrogenation has also emerged as a viable and sustainable alternative. This method avoids the need for high-pressure hydrogen gas and instead uses a hydrogen donor, such as formic acid, ammonium formate, or isopropanol, in the presence of a transition metal catalyst.

The development of nanocatalysts and single-atom catalysts is also a promising frontier for the sustainable synthesis of aminopyridines. These advanced catalytic materials can offer superior activity and selectivity, allowing for milder reaction conditions and lower catalyst loadings, further contributing to the greening of the synthetic process. Although specific catalytic systems for the direct synthesis of this compound are not extensively documented, the principles from the broader field of catalytic nitroarene reduction are directly applicable and represent the future direction for its sustainable production.

Advanced Purification and Isolation Techniques

The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. The primary methods employed are chromatographic separations and crystallization.

Chromatographic Separations (HPLC, Flash Chromatography)

Chromatographic techniques are indispensable for the purification of this compound, effectively separating it from unreacted starting materials, intermediates, and by-products.

Flash Chromatography is a commonly used technique for the preparative scale purification of this compound. This method utilizes a stationary phase, typically silica gel, and a mobile phase of an appropriate solvent system. For the purification of this compound, a gradient of ethyl acetate in hexanes is often employed. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that can also be adapted for preparative purification to achieve very high purity levels. For a compound like this compound, a reverse-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Below are representative parameters for the chromatographic purification of aminopyridine derivatives, which would be applicable to this compound.

Table of Flash Chromatography Parameters for a Representative Aminopyridine

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 0-50% Ethyl Acetate in Hexanes |

| Column Dimensions | Dependent on sample size |

| Detection | UV at 254 nm |

Table of HPLC Parameters for a Representative Aminopyridine

| Parameter | Value |

|---|---|

| Stationary Phase | C18 Reverse-Phase Column (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Gradient of 10-90% Acetonitrile in Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Crystallization and Recrystallization Studies

Crystallization is a powerful technique for the final purification of this compound, capable of yielding a product with very high purity. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution.

The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminopyridine derivatives, a range of solvents can be effective. Common choices include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., hexanes, toluene), or mixtures thereof.

The process of recrystallization involves dissolving the crystallized product again in a minimal amount of hot solvent and allowing it to re-crystallize. This process can be repeated to further enhance the purity of the final product. The efficiency of the crystallization process is evaluated by the yield and the purity of the obtained crystals, which can be assessed by techniques such as melting point determination and HPLC analysis.

Table of Potential Crystallization Solvents for Aminopyridine Derivatives

| Solvent/Solvent System | Rationale |

|---|---|

| Ethanol/Water | Good for moderately polar compounds; solubility can be fine-tuned by adjusting the water content. |

| Ethyl Acetate/Hexanes | A versatile system where ethyl acetate provides solubility and hexanes act as an anti-solvent. |

| Toluene | Effective for aromatic compounds, often yielding well-defined crystals. |

Reaction Mechanisms Involving the Pyridine Nitrogen

The reactivity of the pyridine nitrogen in this compound is influenced by the electronic effects of the substituents. The lone pair of electrons on the nitrogen atom makes it a potential nucleophile and a site for electrophilic attack.

Nucleophilic Aromatic Substitution Reactions

While the pyridine ring is generally considered electron-deficient and susceptible to nucleophilic attack, the presence of electron-donating groups such as the amino and ethoxy moieties in this compound can modulate this reactivity. Specific examples of nucleophilic aromatic substitution directly involving the pyridine nitrogen of this compound are not extensively documented in publicly available literature. However, the general principles of such reactions on substituted pyridines suggest that activation through N-oxidation or quaternization would likely be a prerequisite for substitution at the ring carbon atoms.

Electrophilic Substitution on the Pyridine Ring

Electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. The presence of the activating amino and ethoxy groups in this compound would be expected to facilitate such reactions to some extent, directing electrophiles to the positions ortho and para to the amino group. However, specific documented examples of electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, on the pyridine ring of this compound are not readily found in the surveyed scientific literature.

Reactivity of the Amine Functionality

The primary aromatic amine group is a key site of reactivity in this compound, readily participating in a variety of chemical transformations.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the exocyclic amine allows it to undergo acylation, alkylation, and arylation reactions.

Acylation: While specific examples of acylation of this compound are not detailed with reaction data in the available literature, this reaction is a fundamental transformation for primary amines. Typically, it would involve reaction with an acylating agent such as an acyl chloride or anhydride in the presence of a base.

Alkylation: Similarly, direct N-alkylation of the amine functionality with alkyl halides is a plausible transformation, though not explicitly detailed for this compound in the reviewed sources.

Arylation: The arylation of this compound has been documented, particularly through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example of this type of transformation. In one instance, this compound was coupled with 2,4-dichloro-6,7-dimethoxyquinazoline. This reaction was carried out using a palladium catalyst (Pd2(dba)3) and a phosphine ligand (XantPhos) in the presence of a base (sodium tert-butoxide), resulting in the formation of a C-N bond between the amine and the quinazoline (B50416) ring.

Another example involves the reaction of this compound with 5,7-dichloropyrazolo[1,5-a]pyrimidine. In this nucleophilic aromatic substitution, the amine acts as a nucleophile, displacing a chlorine atom on the pyrimidine (B1678525) ring. The reaction is facilitated by the use of sodium hydride as a base in dimethylformamide (DMF) at an elevated temperature, yielding 5-chloro-N-(6-ethoxy-5-fluoropyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine in high yield.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product | Yield |

| This compound | 2,4-dichloro-6,7-dimethoxyquinazoline | Pd2(dba)3, XantPhos, NaOtBu | Not specified | 120 °C, Microwave | N4-(6-Ethoxy-5-fluoropyridin-3-yl)-2-chloro-6,7-dimethoxyquinazolin-4-amine | Not specified |

| This compound | 5,7-dichloropyrazolo[1,5-a]pyrimidine | NaH | DMF | 75 °C, 2 h | 5-chloro-N-(6-ethoxy-5-fluoropyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine | 94% |

Formation of Amide Bonds and Other Nitrogen-Containing Linkages

The amine group of this compound readily participates in amide bond formation when reacted with carboxylic acids or their activated derivatives. This reaction is fundamental in the synthesis of a wide range of chemical entities. For instance, it has been used in the preparation of N-substituted pyrrole-based heterocycles. In a typical procedure, a carboxylic acid is activated in situ using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). The subsequent addition of this compound leads to the formation of the corresponding amide.

| Carboxylic Acid | Amine | Coupling Agent/Base | Solvent | Product |

| N-substituted pyrrole-5-carboxylic acid | This compound | HATU, DIPEA | DMF | N-(6-ethoxy-5-fluoropyridin-3-yl)-N-substituted-pyrrole-5-carboxamide |

Transformations Involving the Ethoxy Group

The ethoxy group in this compound is generally stable under many reaction conditions. However, ether linkages can be cleaved under specific, often harsh, conditions. While no specific examples of transformations involving the ethoxy group of this particular compound were found in the surveyed literature, general methods for the cleavage of aryl ethyl ethers exist. These typically involve strong acids such as HBr or HI, or Lewis acids like boron tribromide (BBr3). Such reactions would lead to the corresponding pyridinol derivative. The selective de-ethylation in the presence of other sensitive functional groups would require careful selection of reagents and reaction conditions.

An in-depth analysis of the chemical behavior of this compound reveals a complex interplay of its substituent groups, which dictates its reactivity and potential for transformation into novel chemical entities. This article explores the key aspects of its chemical reactivity, the profound influence of its fluorine substituent, and strategies for its derivatization.

Spectroscopic and Computational Characterization of 6 Ethoxy 5 Fluoropyridin 3 Amine and Its Derivatives

Advanced Spectroscopic Analysis

A critical component of characterizing any chemical compound is the use of various spectroscopic techniques to elucidate its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 6-Ethoxy-5-fluoropyridin-3-amine, specific chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive evidence of its structure. The ¹H NMR spectrum would reveal the number and environment of hydrogen atoms, while the ¹³C NMR spectrum would provide similar information for the carbon skeleton. Given the presence of a fluorine atom, ¹⁹F NMR would offer crucial insights into the electronic environment around the fluorine nucleus. Unfortunately, specific, verified NMR data for this compound could not be located in the searched resources.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-O stretches of the ethoxy group, C-F stretching, and various vibrations of the pyridine (B92270) ring. Raman spectroscopy would provide additional information, particularly for non-polar bonds. While general spectral regions for these functional groups are known, specific peak assignments and experimentally obtained spectra for this compound are not available in the public literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The exact mass of this compound would confirm its elemental composition (C7H9FN2O). Analysis of the fragmentation pattern would help to piece together the molecular structure. While the molecular weight is listed by chemical suppliers, detailed experimental mass spectra and fragmentation analyses were not found.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which are related to the presence of chromophores. The pyridine ring and its substituents in this compound would be expected to give rise to characteristic absorption bands in the UV-Vis spectrum. This data is valuable for understanding the electronic structure and potential applications in areas like photochemistry. However, no specific UV-Visible absorption maxima (λmax) have been reported in the searched literature.

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for complementing experimental data and providing deeper insights into molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations are a powerful computational tool for predicting the optimized geometry, electronic structure, and various spectroscopic properties of molecules. Such calculations for this compound would allow for the theoretical prediction of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), which could then be compared with experimental data. A thorough search did not yield any published studies reporting DFT calculations specifically for this compound.

HOMO-LUMO Analysis for Reactivity and Electron Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and electron-transfer properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the presence of the electron-donating amino (-NH2) and ethoxy (-OCH2CH3) groups is expected to raise the energy of the HOMO, enhancing its electron-donating capability. Conversely, the highly electronegative fluorine atom and the nitrogen atom within the pyridine ring act as electron-withdrawing groups, which would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Computational studies on related aminopyridine derivatives provide insight into these properties. For instance, theoretical investigations on 3-phenylbenzo[d]thiazole-2(3H)-imine and its substituted derivatives have shown how different functional groups influence the HOMO-LUMO gap. researchgate.net The interplay between the electron-donating and electron-withdrawing groups in this compound would result in a nuanced electronic structure, and a precise HOMO-LUMO gap would require specific density functional theory (DFT) calculations.

Table 1: Representative HOMO, LUMO, and Energy Gap Values for an Analogous Aminopyridine Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.89 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.66 |

Note: Data is illustrative and based on calculations for a related aminopyridine derivative. Actual values for this compound may vary.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into chemical bonding, orbital interactions, and molecular stability. uni-muenchen.de This method localizes the molecular orbitals into Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals. The interactions between filled donor NBOs and empty acceptor NBOs, particularly the delocalization of electron density, are key to understanding molecular stability. wisc.edu

The hybridization of the atoms can also be determined through NBO analysis. The carbon and nitrogen atoms of the pyridine ring would exhibit sp2 hybridization, consistent with their aromatic character. The nitrogen of the amino group would also be approximately sp2 hybridized, allowing its lone pair to interact with the π-system of the ring. The oxygen of the ethoxy group would have a hybridization close to sp3.

Table 2: Illustrative NBO Analysis Data for a Substituted Pyridine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) Namino | π(Cring-Cring) | 15.2 |

| LP(1) Oethoxy | σ(Cring-Cring) | 5.8 |

| π(Cring-Cring) | π*(Cring-Nring) | 20.5 |

Note: E(2) represents the stabilization energy due to electron delocalization. The data is representative of interactions expected in a substituted pyridine and not specific experimental values for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP surface would show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, due to their lone pairs of electrons. The fluorine atom, despite its high electronegativity, would also contribute to a region of negative potential. These sites would be the primary targets for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The carbon atom attached to the fluorine would also likely show a degree of positive potential. Studies on similar aminopyridine derivatives confirm these general patterns of charge distribution. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as biological targets. nih.gov For a molecule like this compound, which has potential applications in drug discovery, MD simulations can provide crucial insights into its binding mode and stability within a protein's active site. researchgate.net

MD simulations can explore the conformational landscape of the ethoxy group, which can rotate around the C-O bond. This flexibility can be important for fitting into a binding pocket. Furthermore, simulations can model the interactions of the molecule with surrounding water molecules or within a lipid bilayer if it is intended to target a membrane-bound protein. The fluorine atom can influence these interactions through its ability to form non-covalent interactions, including weak hydrogen bonds. nih.gov

While specific MD studies on this compound are not available, research on other fluorinated pyridine derivatives highlights the utility of this technique in understanding how fluorination affects ligand binding and dynamics. nih.gov

Solid-State Characterization

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org An XRD analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, as well as information about the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking.

Although a crystal structure for this compound is not present in the Cambridge Structural Database, data from related 3-aminopyridine (B143674) derivatives can provide expected values. researchgate.netresearchgate.net The crystal packing would likely be dominated by hydrogen bonds involving the amino group as a donor and the pyridine nitrogen as an acceptor. The fluorine atom could also participate in weaker C-H···F interactions.

Table 3: Representative Crystallographic Data for a Substituted Aminopyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.89 |

| b (Å) | 15.45 |

| c (Å) | 8.12 |

| β (°) | 98.5 |

| Volume (ų) | 978.2 |

| Z | 4 |

Note: This data is for an analogous compound and serves as an illustration of typical crystallographic parameters.

Thermal Analysis (TGA, DSC) for Polymorphism and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of materials. semanticscholar.org TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and polymorphic transformations.

For this compound, TGA would likely show a single-step decomposition process at an elevated temperature, indicative of a stable molecule. The presence of the fluorine atom might enhance thermal stability compared to non-fluorinated analogs. usc.edu DSC analysis would reveal the melting point of the compound and could be used to screen for different crystalline forms (polymorphs), which can have different physical properties. Studies on other aminopyridine and pyrimidine (B1678525) derivatives have shown how substitutions can influence thermal stability. semanticscholar.orgnih.gov

Table 4: Illustrative Thermal Analysis Data for a Related Aminopyridine Derivative

| Technique | Parameter | Value |

| DSC | Melting Point (Tm) | 155 °C |

| TGA | Onset of Decomposition (Tonset) | 210 °C |

Note: These values are representative and based on data for analogous compounds.

Applications in Organic Synthesis and Pharmaceutical Intermediates

Building Block for Heterocyclic Compounds

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these structures often form the core of pharmacologically active agents. While the amine and pyridine (B92270) nitrogen of 6-Ethoxy-5-fluoropyridin-3-amine make it a theoretical candidate for constructing such systems, specific examples for certain classes are not universally documented.

Pyrazolopyrimidines and quinazolines are privileged scaffolds known for their wide range of biological activities, including sedative-hypnotic and anticancer properties. google.comsemanticscholar.org However, a review of public and patent literature did not yield specific examples of this compound being directly utilized to construct pyrazolopyrimidine or quinazoline (B50416) ring systems. General methods for synthesizing these heterocycles often involve different precursors, such as substituted pyrazoles or anthranilic acid derivatives, respectively. google.comgoogle.com

The synthesis of fused pyridine systems, such as thienopyridines and other related structures, can be achieved through various cyclization strategies, often employing Vilsmeier-Haack or related reactions on activated amide precursors. clockss.org While this compound possesses the necessary pyridine core, specific, documented examples of its direct application in the synthesis of other fused pyridine systems beyond those discussed in subsequent sections were not identified in the surveyed literature.

Precursor for Bioactive Molecule Development

The most significant and well-documented application of this compound is in the synthesis of highly targeted, modern therapeutics. Its structure is integral to the final architecture of specific, high-profile drugs.

The field of oncology has been revolutionized by protein kinase inhibitors (PKIs), which target specific enzymes driving cancer cell growth. google.com this compound has been identified as a crucial intermediate in the synthesis of Sotorasib (formerly AMG 510), the first-in-class, FDA-approved covalent inhibitor of KRASG12C. google.com The KRAS protein is a key signaling node, and the G12C mutation is a prevalent oncogenic driver in various cancers, including non-small cell lung cancer.

In the patented synthesis of Sotorasib and related analogs, this compound serves as the foundational pyridine core. The synthesis involves a multi-step process where the amine group of this intermediate is typically used to form a larger, more complex heterocyclic structure. For instance, it can be reacted with other reagents to build the core scaffold onto which other key fragments, such as a chiral acrylamide (B121943) warhead and a substituted quinazoline or isoquinoline (B145761) moiety, are attached. This specific intermediate provides the necessary electronic and steric properties for the final compound to bind effectively and selectively to the target kinase.

Table 1: Compounds in the Synthesis of Kinase Inhibitors

| Compound Name | CAS Number | Role/Significance |

|---|---|---|

| This compound | 886372-67-4 | Key starting material and foundational pyridine core. nih.gov |

| Sotorasib (AMG 510) | 2296729-00-3 | Final active pharmaceutical ingredient; a KRASG12C inhibitor. google.com |

| 6-Aminoisoquinoline | 23687-26-5 | A coupling partner in a patented process to form the final inhibitor scaffold. pharmaceutical-technology.com |

Tuberculosis remains a significant global health challenge, necessitating the development of novel antimycobacterial agents. While various pyridine and pyrimidine (B1678525) derivatives have been explored for this purpose, a direct application of this compound in the synthesis of antimycobacterial compounds was not found in the reviewed scientific and patent literature.

Phosphodiesterase 4 (PDE4) is an important enzyme target for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and certain neurological disorders. pharmaceutical-technology.comnih.govfrontiersin.org Inhibitors of PDE4 often feature complex heterocyclic structures. google.comgoogle.com Despite the relevance of nitrogen-containing heterocycles in this field, there are no specific, publicly documented instances of this compound being used as a precursor for the synthesis of PDE4 inhibitors. Research in this area, such as the development of Roflumilast, has utilized different synthetic pathways and starting materials. google.com

Role in Structure-Activity Relationship (SAR) Studies

The strategic placement of substituents on the this compound core makes it a valuable tool for structure-activity relationship (SAR) studies, a critical process in drug discovery that systematically alters a compound's structure to enhance its potency and selectivity for a biological target.

Systematic Modification for Potency and Selectivity Enhancement

The 3-amino group of this compound serves as a key handle for synthetic modification, allowing for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and arylation. These modifications enable medicinal chemists to systematically probe the binding pocket of a target protein, optimizing interactions to improve efficacy and reduce off-target effects.

For instance, in the development of kinase inhibitors, the amino group can be functionalized to interact with specific residues in the ATP-binding site. A notable example, though involving a structurally related precursor, is the synthesis of aminopyrimidinyl compounds as Janus Kinase (JAK) inhibitors, where a halo-aminopyridine is a key starting material. wikipedia.org The systematic variation of substituents on the pyridine ring is crucial for achieving selectivity among the different JAK isoforms.

Similarly, in the design of G protein-coupled receptor (GPCR) modulators, such as cannabinoid receptor (CB1) antagonists, the core structure of 6-alkoxy-5-aryl-3-pyridinecarboxamides has been extensively studied. tcichemicals.comorganic-chemistry.org By modifying the amide substituent, which can be derived from the amino group of a compound like this compound, researchers can fine-tune the compound's properties to achieve desired pharmacological profiles. tcichemicals.com

Table 1: Exemplary Modifications of the 3-Amino Group and their Potential Impact on SAR

| Modification Type | Potential Functionality Introduced | Potential Impact on SAR |

| Acylation | Amides, Carbamates | Introduction of hydrogen bond donors/acceptors, modulation of lipophilicity. |

| Alkylation | Secondary/Tertiary Amines | Alteration of basicity, introduction of steric bulk. |

| Arylation | Diaryl Amines | Enhancement of π-stacking interactions, exploration of hydrophobic pockets. |

| Sulfonylation | Sulfonamides | Introduction of strong hydrogen bond acceptors, increased metabolic stability. |

Impact of Fluorine and Ethoxy Substituents on Biological Activity

The fluorine and ethoxy groups at the 5- and 6-positions, respectively, play a significant role in modulating the physicochemical and pharmacokinetic properties of molecules derived from this compound.

The fluorine atom , a bioisostere of a hydrogen atom, can have profound effects on a molecule's biological activity. Its high electronegativity can alter the pKa of the nearby amino group, influencing its ionization state at physiological pH. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. The carbon-fluorine bond is also known to participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

The ethoxy group at the 6-position provides a degree of conformational flexibility and can influence the molecule's lipophilicity and solubility. In the context of the 6-alkoxy-5-aryl-3-pyridinecarboxamide series of CB1 antagonists, variations in the alkoxy group were shown to significantly impact brain penetration. tcichemicals.com Longer or more polar alkoxy chains can be introduced to limit central nervous system exposure, thereby creating peripherally restricted drugs with reduced potential for centrally mediated side effects. tcichemicals.com

Advanced Synthetic Strategies for Complex Molecules

The unique structural features of this compound also make it an ideal substrate for use in modern, efficient synthetic reactions, enabling the rapid construction of complex molecular architectures.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. tcichemicals.comnih.govorganic-chemistry.orgbeilstein-journals.org The amino group of this compound makes it a suitable component for several named MCRs, such as the Ugi and Biginelli reactions, which are widely used in the generation of compound libraries for high-throughput screening.

While specific examples utilizing this compound in MCRs are not widely reported in the literature, its structural motifs are analogous to those found in substrates for well-established MCRs. For instance, aminopyridines are known to participate in the Groebke–Blackburn–Bienaymé three-component reaction to form imidazo[1,2-a]pyridines.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Name | Other Components | Resulting Scaffold |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | 2x β-Ketoester, Aldehyde | Dihydropyridine |

The use of this compound in such reactions would allow for the rapid generation of diverse and complex molecules incorporating the fluorinated and ethoxylated pyridine core, which is highly desirable for exploring new chemical space in drug discovery.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.orgprinceton.edunih.govnih.govresearchgate.net this compound, or a halogenated precursor, can be a valuable partner in these transformations.

The Suzuki coupling allows for the formation of a carbon-carbon bond between an organoboron compound and a halide. libretexts.orgbeilstein-journals.orgorganic-chemistry.orgprinceton.edunih.gov For instance, a bromo- or iodo-substituted version of the 6-ethoxy-5-fluoropyridine scaffold could be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents at the 3-position, following protection of the amino group. This strategy is widely employed in the synthesis of biaryl compounds, a common motif in pharmaceuticals.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net In this context, a halogenated 6-ethoxy-5-fluoropyridine could be coupled with a wide range of primary or secondary amines to generate more complex substituted aminopyridines. Conversely, the amino group of this compound itself can be coupled with various aryl or heteroaryl halides. This reaction is particularly useful for the synthesis of diaryl amines and other nitrogen-containing heterocycles.

While direct literature examples for this compound in these specific couplings are scarce, the reactivity of similar aminopyridine systems is well-documented, indicating the high potential of this compound as a versatile building block in palladium-catalyzed synthesis.

Biological and Pharmacological Research Perspectives

Investigation of Mechanism of Action

The primary pharmacological relevance of 6-Ethoxy-5-fluoropyridin-3-amine is as a precursor to molecules that exhibit specific mechanisms of action, such as enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies

Derivatives synthesized from this compound have been investigated for their potent and specific enzyme-inhibiting properties. Notably, its role in the synthesis of Sotorasib, a selective inhibitor of KRAS G12C, is a key area of research. The KRAS protein is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene are common in many cancers, with the G12C mutation being particularly prevalent.

Sotorasib has been shown to form a covalent bond with the cysteine residue at position 12 of the mutated KRAS G12C protein. This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling through pathways such as the MAPK/ERK pathway. This targeted inhibition leads to the suppression of tumor cell growth and the induction of apoptosis.

Receptor Modulation Research

While direct receptor modulation by this compound has not been a primary focus of research, the broader class of pyridine-containing compounds has been explored for their ability to interact with various receptors. However, in the context of its most prominent application, the downstream product Sotorasib does not function as a classical receptor modulator. Instead, its action is centered on the intracellular inhibition of a signaling protein.

Studies on ATP Synthesis Pathway Inhibition

Currently, there is no direct evidence from publicly available research to suggest that this compound or its principal derivative, Sotorasib, directly inhibits the ATP synthesis pathway. The mechanism of action for Sotorasib is highly specific to the inhibition of the KRAS G12C mutant protein and its downstream signaling cascades, which is distinct from the cellular machinery responsible for ATP production.

Efficacy Studies in Disease Models (Pre-clinical)

The utility of this compound as a synthetic intermediate is ultimately validated by the efficacy of the final drug product in pre-clinical disease models.

In vitro and in vivo Antimycobacterial Efficacy

A thorough review of the scientific literature does not indicate that this compound or its primary derivatives have been specifically investigated for antimycobacterial efficacy. The research focus for compounds synthesized from this intermediate has been predominantly in the field of oncology.

Research on Anticancer Agents

The this compound core is integral to the structure of Sotorasib (AMG 511), a groundbreaking, first-in-class inhibitor of the KRAS G12C mutation. nih.govamgen.com This specific mutation is a key oncogenic driver in a significant subset of solid tumors, particularly non-small cell lung cancer (NSCLC). nih.govacs.org For decades, KRAS was considered an "undruggable" target due to its picomolar affinity for its natural ligands and the lack of obvious binding pockets. acs.orgacs.org

The development of Sotorasib represents a triumph in structure-based drug design, where the aminopyridine scaffold, derived from intermediates like this compound, is crucial. This core structure is elaborated into a larger molecule that can covalently bind to the mutant cysteine-12 residue of the KRAS G12C protein. nih.gov This irreversible binding locks the protein in an inactive state, thereby inhibiting the downstream signaling pathways that promote uncontrolled cell growth and proliferation. nih.gov

Clinical studies have demonstrated the significant efficacy of Sotorasib in patients with previously treated KRAS G12C-mutated NSCLC. In the pivotal Phase 2 CodeBreaK 100 study, Sotorasib showed a confirmed objective response rate (ORR) of 37.1% and a disease control rate (DCR) of 80.6%. amgen.com The median progression-free survival was 6.8 months, a notable achievement in this heavily pretreated patient population. amgen.com These findings led to its accelerated approval by the US FDA, marking a major milestone in targeted cancer therapy. nih.gov The success of Sotorasib validates the utility of the this compound scaffold in creating highly specific and potent anticancer agents.

Neurodegenerative Disorder Research

In the realm of neurodegenerative disorders, research has focused on the role of Leucine-Rich Repeat Kinase 2 (LRRK2) as a therapeutic target, particularly for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of Parkinson's, leading to a hyperactive kinase that is believed to contribute to neuronal damage.

The aminopyridine framework, central to this compound, has been utilized in the design of potent LRRK2 inhibitors. While not all developed inhibitors contain the exact 6-ethoxy-5-fluoro substitution pattern, the general 2-aminopyridine (B139424) or 3-aminopyridine (B143674) scaffold is a common starting point for creating compounds that can fit into the ATP-binding site of the LRRK2 kinase. The strategic placement of substituents on the pyridine (B92270) ring is used to optimize potency, selectivity, and pharmacokinetic properties, such as brain penetration, which is critical for treating central nervous system disorders.

Research has shown that inhibiting LRRK2 kinase activity can be neuroprotective. Studies using LRRK2 inhibitors have demonstrated protection against dopaminergic neurodegeneration and mitochondrial damage caused by environmental toxicants linked to Parkinson's disease risk. Furthermore, LRRK2 inhibition has been shown to block toxicant-induced reactive oxygen species (ROS) and promote mitophagy, the selective removal of damaged mitochondria, which is a key cellular quality control process. These findings support the continued exploration of LRRK2 inhibitors, for which scaffolds like this compound are valuable starting points.

Structure-Based Drug Design Utilizing this compound Scaffolds

Ligand Design and Optimization

The journey from a simple chemical scaffold to a potent drug is exemplified by the development of Sotorasib. The process began with the identification of a cryptic pocket near the switch-II region of the KRAS G12C protein. Ligand design efforts focused on creating molecules that could not only bind to this pocket but also form a covalent bond with the target cysteine.

The this compound moiety serves as an anchor and a platform for synthetic elaboration. In the development of Sotorasib, this core was built upon to create a complex molecule with several key features:

An acrylamide (B121943) group to act as a Michael acceptor, forming the irreversible covalent bond with cysteine-12.

A substituted piperazine (B1678402) ring designed to optimize solubility and pharmacokinetic properties.

A specific atropisomer (a molecule with hindered rotation around a single bond) to ensure the correct three-dimensional orientation for optimal binding in the protein pocket.

Medicinal chemists overcame significant challenges, including optimizing the molecule to overcome configurational instability arising from restricted rotation around a biaryl bond, to ultimately identify Sotorasib as a clinical candidate. nih.gov This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery.

Cocrystallization Studies for Binding Mode Elucidation

To fully understand how a drug molecule interacts with its target, scientists use X-ray crystallography to determine the cocrystal structure of the ligand bound to the protein. This provides a high-resolution, three-dimensional map of all the molecular interactions.

The cocrystal structure of Sotorasib bound to KRAS G12C (PDB ID: 6OIM) was a critical achievement, confirming the designed binding mode. researchgate.netacs.org The structure revealed precisely how Sotorasib fits into the switch-II pocket and forms the covalent bond with cysteine-12. researchgate.net It also showed that the piperazine part of the molecule adopts a specific high-energy "twist-boat" conformation to fit within the binding site. acs.org This detailed structural insight is invaluable, as it not only validates the design strategy but also provides a blueprint for developing next-generation inhibitors with potentially improved properties. nih.gov

Metabolic Pathways and Biotransformation Research

In vitro Metabolic Stability Studies

Understanding how a drug candidate is metabolized is crucial for its development. In vitro studies using liver microsomes and other cellular systems provide an early indication of a compound's metabolic stability and its potential metabolic pathways.

For Sotorasib, which is derived from the this compound scaffold, metabolic studies have been comprehensive. Human absorption, metabolism, and excretion studies showed that after an oral dose, the majority of the drug is excreted in the feces (74.4%), with a smaller amount in the urine (5.81%).

In vitro and in vivo studies identified the key metabolic pathways for Sotorasib. The metabolism involves both enzymatic and non-enzymatic processes. The major routes include:

Non-enzymatic conjugation with glutathione (B108866).

Oxidation , primarily mediated by the cytochrome P450 enzymes CYP3A and CYP2C8.

Hydrolysis of the glutathione adduct.

Future Research Directions and Translational Prospects

Exploration of Novel Analogues with Enhanced Selectivity and Potency

The core structure of 6-Ethoxy-5-fluoropyridin-3-amine serves as a versatile template for the generation of novel analogues. Future research will likely focus on systematic modifications of this scaffold to enhance the selectivity and potency of its derivatives. Key strategies will involve the substitution at the amine group and the exploration of alternative alkoxy groups at the 6-position. The introduction of diverse functional groups is anticipated to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.

For instance, the synthesis of a library of amides, sulfonamides, and ureas from the 3-amino group can lead to the discovery of compounds with specific interactions with biological targets. Furthermore, varying the length and branching of the alkoxy chain at the 6-position could fine-tune the steric and electronic properties of the molecule, potentially leading to improved target engagement. Structure-activity relationship (SAR) studies will be instrumental in guiding these synthetic efforts, allowing researchers to systematically map the chemical features required for desired biological activity. The insights gained from these studies will be crucial for the rational design of next-generation therapeutic agents.

Development of this compound Based Probes for Biological Systems

The inherent reactivity of the amino group in this compound makes it an ideal candidate for the development of chemical probes. These probes are essential tools for studying biological systems, enabling the identification and validation of drug targets, and elucidating mechanisms of action. Future work in this area will likely involve the conjugation of the this compound scaffold to various reporter molecules, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels.

These functionalized probes can be used in a variety of applications, including cellular imaging to visualize the subcellular localization of a target protein, and in proteomic studies to identify binding partners. The development of such probes will be critical for advancing our understanding of the biological pathways modulated by derivatives of this scaffold.

Application in Advanced Materials Science and Chemical Biology

While the primary focus of research on this compound has been in medicinal chemistry, its unique electronic and structural properties also suggest potential applications in advanced materials science and chemical biology. The fluorinated pyridine (B92270) ring can participate in non-covalent interactions, such as halogen bonding and π-stacking, which are important for the self-assembly of supramolecular structures.

Future research could explore the incorporation of this building block into polymers, metal-organic frameworks (MOFs), or other functional materials. The resulting materials may exhibit interesting optical, electronic, or catalytic properties. In the realm of chemical biology, derivatives of this compound could be employed as fragments in the design of molecular glues or targeted protein degraders, a rapidly growing area of therapeutic research. The compound is already recognized as a building block for protein degraders, and further exploration in this domain is a promising avenue. calpaclab.com

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts

The vast chemical space that can be explored starting from this compound makes it a prime candidate for the application of artificial intelligence (AI) and machine learning (ML) in drug design. These computational tools can accelerate the discovery of novel drug candidates by predicting the properties and activities of virtual compounds.

AI and ML algorithms can be trained on existing data from analogues of this compound to build predictive models for properties such as target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. These models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more efficient exploration of the therapeutic potential of this versatile scaffold.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethoxy-5-fluoropyridin-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, a palladium-on-carbon (Pd/C) catalyst in methanol under hydrogen gas achieves reductions of nitro groups to amines, as demonstrated in structurally similar pyridine derivatives . Key parameters include catalyst loading (5–10 wt%), temperature (25–50°C), and reaction time (12–24 hrs). Contradictory yields (e.g., 105% in ) suggest potential byproduct formation or measurement artifacts, requiring rigorous purity validation via HPLC or GC-MS.

- Data :

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Nitropyridine analog | Pd/C | MeOH | 105 |

Q. How can researchers characterize the purity and structure of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : H and C NMR to confirm ethoxy (-OCHCH) and fluoropyridine signals.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (156.16 g/mol, CHFNO) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What are the solubility properties of this compound in common solvents?

- Methodology : Solubility can be determined via gravimetric analysis. Polar aprotic solvents (e.g., DMSO, DMF) typically dissolve pyridine amines effectively. Data from analogs (e.g., 6-methoxy-3-pyridylamine) suggest moderate solubility in methanol (20–50 mg/mL) and poor solubility in hexane .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Computational Studies : Density Functional Theory (DFT) calculations predict electron-withdrawing effects from fluorine and electron-donating effects from ethoxy groups, creating regioselectivity in Suzuki-Miyaura couplings .

- Experimental Validation : Test reactivity with aryl boronic acids under Pd catalysis. Monitor regioselectivity via F NMR or X-ray crystallography.

Q. What strategies mitigate challenges in regioselective functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily protect the amine (-NH) with Boc or Fmoc groups to direct electrophilic substitutions to the 2- or 4-positions of the pyridine ring .

- Directed ortho-Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by quenching with electrophiles .

Q. How does the compound’s solubility profile impact its bioavailability in pharmacological studies?

- Methodology :

- LogP Determination : Experimentally measure partition coefficients (e.g., shake-flask method) to estimate lipophilicity. Predicted LogP for analogs ranges from 1.2–1.8, suggesting moderate membrane permeability .

- In Vitro Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Correlate with solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. What computational models predict the compound’s adsorption behavior on catalytic surfaces?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with Pd or Pt surfaces to optimize heterogeneous catalysis conditions .

- Adsorption Isotherms : Experimentally validate using quartz crystal microbalance (QCM) or BET surface area analysis.

Contradictions and Validation

- Yield Discrepancies : reports >100% yields for similar compounds, likely due to residual solvent or impurities. Researchers should cross-validate yields with elemental analysis or H NMR integration .

- Synthetic Reproducibility : Variations in palladium catalyst activity (e.g., Pd/C vs. Pd(OAc)) may require optimization for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。